CYN 154806

GPCR pharmacology Somatostatin receptor Radioligand binding

Procure CYN 154806 for research demanding unambiguous sst2 receptor blockade. This cyclic octapeptide provides >100-fold selectivity over sst1/sst3/sst4/sst5 (pIC50 8.58 vs. 5.41-6.48), unlike pan-active clinical agonists. It functions as a competitive antagonist (pKB 7.92), not an activator. Ideal for dissecting sst2-specific cAMP, ERK, or β-arrestin pathways without confounding activation. Validated for use in CHO-K1 cells, isolated tissue assays, and in vivo studies (0.1 mg/kg i.p.).

Molecular Formula C56H68N12O14S2
Molecular Weight 1197.3 g/mol
Cat. No. B549478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYN 154806
Synonymsacetyl-4-nitrophenylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl)-tyrosinamide
CYN 154806
CYN-14806
L-Tyr(8)-CYN-154806
Molecular FormulaC56H68N12O14S2
Molecular Weight1197.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O
InChIInChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1
InChIKeyRDTVTSXTFYXNSG-HDNDNHAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solid
SolubilitySoluble in water
Storage-20°C

CYN 154806 (CAS 183658-72-2): A Cyclic Octapeptide Somatostatin sst2 Receptor Antagonist for Targeted GPCR Research


The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide, commonly designated CYN 154806, is a synthetic cyclic octapeptide characterized by a distinctive 1,2-dithia-5,8,11,14,17-pentazacycloicosane macrocyclic core and a 4-nitrophenylalanine residue. It is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2) [1], widely employed as a pharmacological tool to dissect sst2-mediated signaling pathways. The compound is available from research suppliers as a high-purity (>98%) lyophilized powder , with a molecular weight of 1197.35 g/mol and a defined disulfide bridge (Cys2-Cys7) essential for receptor interaction.

Why CYN 154806 Cannot Be Simply Substituted by Other Somatostatin Analogs: The Critical Role of Receptor Subtype Selectivity


Generic substitution among somatostatin analogs is scientifically unsound due to divergent receptor subtype selectivity profiles that fundamentally alter biological outcomes. Clinical agonists like octreotide, lanreotide, and pasireotide exhibit high affinity for multiple sst subtypes (e.g., octreotide binds sst2, sst3, and sst5 with IC50 values of 0.4-2.1 nM, 4.4-34.5 nM, and 5.6-32 nM, respectively) [1]. In contrast, CYN 154806 demonstrates at least 100-fold selectivity for sst2 over other subtypes (pIC50 8.58 vs. 5.41-6.48) [2]. Furthermore, while agonists activate downstream signaling cascades, CYN 154806 functions as a competitive antagonist, blocking SRIF-induced responses in functional assays (pKB 7.92) [2]. These molecular distinctions preclude simple interchangeability and demand compound-specific procurement for experiments where sst2 blockade, not pan-receptor activation, is the experimental variable.

CYN 154806 Quantitative Differentiation: Head-to-Head Selectivity and Functional Antagonism Data Versus Somatostatin Agonists


SST2 Receptor Binding Affinity and Subtype Selectivity: CYN 154806 vs. Octreotide and Lanreotide

CYN 154806 exhibits high affinity and pronounced selectivity for the sst2 receptor compared to the clinically used agonists octreotide and lanreotide. For human recombinant sst2, CYN 154806 demonstrates a pIC50 of 8.58 (IC50 ≈ 2.63 nM) [1], whereas octreotide shows comparable affinity (pIC50 9.33, IC50 0.47 nM) [2] but lacks the same degree of subtype selectivity. The critical differentiation lies in the affinity gap: CYN 154806 displays at least a 100-fold lower affinity for sst1, sst3, and sst4 (pIC50 5.41-6.07) compared to sst2 [1]. In contrast, octreotide binds sst3 and sst5 with IC50 values of 4.4-34.5 nM and 5.6-32 nM, respectively, representing only a ~10-fold window over sst2 [3]. This data underscores that while both compounds bind sst2, CYN 154806 provides a significantly cleaner pharmacological tool for isolating sst2-specific effects.

GPCR pharmacology Somatostatin receptor Radioligand binding

Functional Antagonism at SST2: CYN 154806 pKB Values in Cellular and Tissue Assays

Beyond binding affinity, CYN 154806 demonstrates robust functional antagonism of sst2-mediated responses in both cellular and isolated tissue models. In CHO-K1 cells expressing human sst2 receptors, CYN 154806 inhibits somatostatin (SRIF)-induced increases in extracellular acidification rate (EAR) with a pKB of 7.92 [1]. This functional potency is recapitulated in [35S]-GTPγS binding assays, a measure of G-protein activation, yielding pKB values of 7.81, 7.68, and 7.96 for human sst2, rat sst2(a), and rat sst2(b) receptors, respectively [1]. Ex vivo, CYN 154806 blocks SRIF-mediated inhibition of neurogenic contractions in rat vas deferens and guinea-pig ileum with pKB values of 7.79 and 7.49, confirming its utility in native tissue environments [1]. Importantly, no blockade was observed at human sst5 receptors at concentrations up to 10 μM, reinforcing its functional selectivity [1].

Functional antagonism Signal transduction Ex vivo pharmacology

In Vivo Pharmacodynamic Efficacy: CYN 154806 Reverses sst2-Mediated Gastric Acid Secretion in Genetic Knockout Models

CYN 154806 has been validated in vivo for its ability to reverse sst2-dependent physiological responses. In M4 muscarinic receptor knockout (KO) mice, which exhibit a diminished acid response to the cholinergic agonist carbachol (CCh), intraperitoneal administration of CYN 154806 at a dose of 0.1 mg/kg significantly and dose-dependently restored the acid secretory response . This effect is attributed to the antagonism of endogenous somatostatin tone at sst2 receptors. Crucially, the same dose of CYN 154806 failed to restore the acid response in M3 KO mice, demonstrating that the observed in vivo effect is mechanistically linked to specific receptor pathways and not a non-specific artifact . This dataset provides a direct in vivo benchmark for sst2 antagonist activity.

In vivo pharmacology Gastric physiology Knockout mouse model

Molecular Determinants of Antagonism: The Role of D-Tyr8 Isomer in Intrinsic Activity

The functional profile of CYN 154806 is exquisitely sensitive to stereochemistry. A detailed pharmacological comparison of the L-Tyr8 and D-Tyr8 isoforms of CYN 154806 reveals critical differences in intrinsic activity. While both isoforms bind sst2 with high affinity (pKD 8.14-8.89), they exhibit divergent functional behaviors [1]. In assays measuring inhibition of forskolin-stimulated cAMP accumulation, both L- and D-Tyr8 CYN 154806 act as full agonists (pEC50 7.73, Emax 104% and 78%, respectively) [1]. However, in luciferase reporter gene assays and [35S]GTPγS binding studies, the D-Tyr8 isoform shows significantly lower intrinsic activity (partial agonism, Emax 29% and silent antagonism, respectively) compared to the L-Tyr8 form [1]. Furthermore, in isolated guinea-pig ileum, the D-Tyr8 isoform is devoid of the marked agonism (pEC50 8.23, Emax 32%) observed with the L-Tyr8 form [1]. This comparative analysis demonstrates that the D-Tyr8 configuration (the standard form of CYN 154806) yields a cleaner antagonist profile with reduced confounding agonist activity in many, though not all, assay systems.

Structure-activity relationship Intrinsic efficacy cAMP signaling

Optimal Research Applications for CYN 154806: From GPCR Deorphanization to In Vivo Target Validation


Pharmacological Dissection of sst2-Mediated Signaling in Heterologous Expression Systems

Investigators using CHO-K1 or CCL39 cells stably expressing human recombinant sst2 receptors can employ CYN 154806 (pIC50 8.58, pKB 7.92) to competitively block SRIF-induced responses [1]. This enables precise quantification of sst2-specific contributions to downstream effectors such as cAMP inhibition, ERK phosphorylation, or β-arrestin recruitment. The high selectivity (>100-fold over sst1/sst3/sst4) ensures that observed effects are not confounded by endogenous receptor expression [1].

Ex Vivo Characterization of Native sst2 Receptor Function in Isolated Tissue Preparations

CYN 154806 has been validated in rat vas deferens and guinea-pig ileum, where it blocks SRIF-mediated inhibition of neurogenic contractions with pKB values of 7.79 and 7.49, respectively [1]. These assays provide a robust platform for studying sst2 receptor function in a more physiologically relevant environment, including nerve-muscle interactions and endogenous neurotransmitter release.

In Vivo Target Engagement and Phenotypic Rescue Studies in Rodent Models

The established in vivo efficacy of CYN 154806 at 0.1 mg/kg (i.p.) in reversing the gastric acid secretion deficit in M4 KO mice provides a validated starting point for dose-ranging studies. This compound is suitable for acute in vivo pharmacological challenge experiments to probe sst2 receptor contributions to central nervous system function, endocrine regulation, or gastrointestinal physiology.

Calibration of sst2 Radioligand Binding Assays and Autoradiography

Given its well-defined affinity (Ki ≈ 0.2-2.6 nM) and selectivity, CYN 154806 serves as an ideal unlabeled competitor for defining non-specific binding in [125I]-labeled somatostatin radioligand assays [1]. This application is critical for accurate quantification of sst2 receptor density in tissue homogenates or sections.

Quote Request

Request a Quote for CYN 154806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.